molecular formula C7H4BrFN2O3 B12968550 2-Bromo-6-fluoro-3-nitrobenzamide

2-Bromo-6-fluoro-3-nitrobenzamide

Cat. No.: B12968550
M. Wt: 263.02 g/mol
InChI Key: FQUHJQHUTDQNMC-UHFFFAOYSA-N
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Description

2-Bromo-6-fluoro-3-nitrobenzamide is an organic compound with the molecular formula C7H4BrFN2O3 It is a derivative of benzamide, characterized by the presence of bromine, fluorine, and nitro functional groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-fluoro-3-nitrobenzamide typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often include the use of concentrated sulfuric acid as a solvent and nitrating agent .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-fluoro-3-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Tin(II) chloride, hydrochloric acid, ethanol.

    Substitution: Potassium fluoride, anhydrous conditions.

    Coupling: Palladium catalysts, organoboron reagents.

Major Products:

    Reduction: 2-Bromo-6-fluoro-3-aminobenzamide.

    Substitution: 2-Fluoro-6-substituted-3-nitrobenzamide.

    Coupling: Various biaryl compounds.

Scientific Research Applications

2-Bromo-6-fluoro-3-nitrobenzamide has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential as a pharmacophore in drug development.

    Industry: It is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-6-fluoro-3-nitrobenzamide largely depends on its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets. The bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to molecular targets, such as enzymes and receptors .

Comparison with Similar Compounds

  • 2-Bromo-6-fluoro-3-aminobenzamide
  • 2-Fluoro-6-bromo-3-nitrobenzoic acid
  • 2-Bromo-6-fluoro-3-(trifluoromethyl)benzamide

Uniqueness: 2-Bromo-6-fluoro-3-nitrobenzamide is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and potential biological activity. Its combination of bromine, fluorine, and nitro groups makes it a versatile intermediate for various synthetic applications .

Properties

Molecular Formula

C7H4BrFN2O3

Molecular Weight

263.02 g/mol

IUPAC Name

2-bromo-6-fluoro-3-nitrobenzamide

InChI

InChI=1S/C7H4BrFN2O3/c8-6-4(11(13)14)2-1-3(9)5(6)7(10)12/h1-2H,(H2,10,12)

InChI Key

FQUHJQHUTDQNMC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])Br)C(=O)N)F

Origin of Product

United States

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